molecular formula C16H18N4O5S B11587125 5-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-5-oxopentanoic acid

5-({4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}amino)-5-oxopentanoic acid

Cat. No.: B11587125
M. Wt: 378.4 g/mol
InChI Key: OAZKCIWPGIMSNF-UHFFFAOYSA-N
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Description

4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone, a phenyl group, and a sulfamoyl group attached to a methylpyrimidinyl moiety. Its distinct chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methylpyrimidinyl Sulfamoyl Intermediate: This step involves the reaction of 4-methylpyrimidine with sulfamoyl chloride under basic conditions to form the sulfamoyl derivative.

    Coupling with Phenyl Carbamoyl Butanoic Acid: The intermediate is then coupled with 4-phenylcarbamoylbutanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the butanoic acid or phenyl groups.

    Reduction: Reduced forms of the sulfamoyl or phenyl groups.

    Substitution: Substituted derivatives at the sulfamoyl or phenyl positions.

Scientific Research Applications

4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfamoyl group is known to interact with active sites of enzymes, potentially inhibiting their function. Additionally, the phenyl and pyrimidinyl groups can engage in hydrophobic and π-π interactions with biomolecules, influencing their behavior.

Comparison with Similar Compounds

Similar Compounds

    4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PENTANOIC ACID: Similar structure with a pentanoic acid backbone.

    4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOIC ACID: Similar structure with a propanoic acid backbone.

Uniqueness

4-({4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoic acid backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile in various applications.

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

5-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-5-oxopentanoic acid

InChI

InChI=1S/C16H18N4O5S/c1-11-9-10-17-16(18-11)20-26(24,25)13-7-5-12(6-8-13)19-14(21)3-2-4-15(22)23/h5-10H,2-4H2,1H3,(H,19,21)(H,22,23)(H,17,18,20)

InChI Key

OAZKCIWPGIMSNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O

Origin of Product

United States

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